molecular formula C17H16ClN3O5S2 B2497412 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899976-54-6

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2497412
CAS RN: 899976-54-6
M. Wt: 441.9
InChI Key: OEWHQOZVUXMSPQ-UHFFFAOYSA-N
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Description

Thiadiazoles and acetamides represent important classes of compounds within organic chemistry, known for their versatility and range of applications in materials science, pharmaceuticals, and agricultural products. The compound of interest belongs to this category, featuring a thiadiazole ring—a heterocyclic compound containing sulfur and nitrogen—and an acetamide group, indicative of potential biological activity and chemical reactivity.

Synthesis Analysis

Synthesis of thiadiazole and acetamide derivatives often involves condensation reactions, carbodiimide condensation, or reactions with amines. For example, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide showcases a reaction between thiadiazole derivatives and amines under specific conditions (Ismailova et al., 2014).

Molecular Structure Analysis

Structural analysis of thiadiazole and acetamide derivatives reveals diverse molecular geometries and intermolecular interactions. The molecule's structure is influenced by its substituents, as demonstrated in compounds with close structural relations to the target molecule, where crystallographic studies show specific orientations and hydrogen bonding patterns that contribute to stability and reactivity (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole and acetamide derivatives includes the ability to participate in various organic reactions, such as nucleophilic substitution and electrophilic addition. Their chemical properties are significantly influenced by the presence of electron-withdrawing or donating groups, affecting their reactivity and stability.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure and can be significantly varied by substituting different groups on the thiadiazole or acetamide moieties.

Chemical Properties Analysis

The chemical properties of thiadiazole and acetamide derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their applications in synthesis and pharmaceutical design. For example, the pKa values of acetamide derivatives provide insight into their acid-base behavior, which is essential for predicting the compound's behavior in biological systems (Duran & Canbaz, 2013).

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Research on thiadiazole derivatives, such as the synthesis of formazans from Mannich bases of thiadiazole compounds, demonstrates their potential as antimicrobial agents. This highlights a common application of thiadiazole derivatives in developing compounds with antimicrobial properties (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014). Additionally, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation highlights the versatility of thiadiazole derivatives in creating novel compounds that could be explored for various biological activities (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, Yanhua Xu, 2014).

Antitumor and Antioxidant Evaluation

The development of thiadiazole derivatives for antitumor and antioxidant applications indicates the potential of such compounds in medicinal chemistry. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antitumor and antioxidant activities, showcasing the therapeutic potential of thiadiazole-based compounds (W. Hamama, M. Gouda, Marwa H. Badr, H. Zoorob, 2013).

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S2/c1-25-11-4-6-14(26-2)13(8-11)19-16(22)9-27-17-20-12-5-3-10(18)7-15(12)28(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWHQOZVUXMSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

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